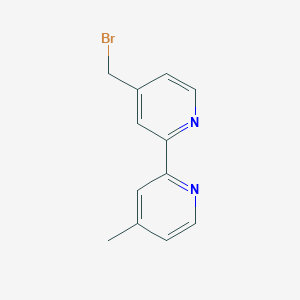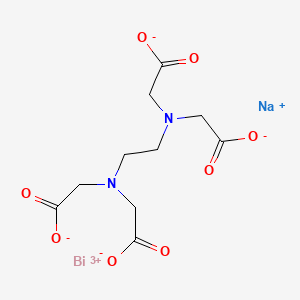
3-Fluoro-4-tiomorfolinoanilina
Descripción general
Descripción
3-Fluoro-4-thiomorpholinoaniline is a useful research compound. Its molecular formula is C10H13FN2S and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-4-thiomorpholinoaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-thiomorpholinoaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos antibióticos
3-Fluoro-4-tiomorfolinoanilina: es un intermediario clave en la síntesis del fármaco antibiótico linezolid . La linezolid se utiliza para tratar infecciones causadas por bacterias Gram-positivas resistentes a otros antibióticos. El papel del compuesto en el desarrollo de sulfonamidas y carbamatos, que exhiben actividad antimicrobiana, es crucial para expandir el arsenal de fármacos en la lucha contra las cepas bacterianas resistentes.
Aplicaciones agrícolas
En agricultura, los derivados de this compound tienen potencial como agentes antimicrobianos . Estos compuestos podrían utilizarse para proteger los cultivos de patógenos bacterianos y fúngicos, reduciendo así las pérdidas de cosechas y mejorando la seguridad alimentaria.
Química industrial
El compuesto sirve como bloque de construcción en la síntesis de diversos productos químicos industriales . Sus derivados se utilizan en la producción de tintes, pigmentos y otros materiales que requieren estructuras moleculares específicas para sus propiedades.
Ciencias ambientales
En las ciencias ambientales, la this compound y sus derivados podrían explorarse por su papel en los procesos de biorremediación . Comprender cómo interactúan estos compuestos con los contaminantes ambientales podría conducir al desarrollo de métodos para mitigar el impacto de los residuos industriales.
Ciencia de materiales
Este compuesto también es significativo en la ciencia de materiales, donde se puede utilizar para crear materiales fluorescentes para aplicaciones de detección e imágenes biológicas . Sus propiedades podrían aprovecharse para desarrollar nuevos materiales con características ópticas específicas.
Química analítica
En química analítica, la this compound tiene aplicaciones potenciales en la detección de fluorescencia y espectroscopia . Podría utilizarse para desarrollar nuevos métodos para la detección y cuantificación de diversas sustancias, mejorando la sensibilidad y especificidad de las técnicas analíticas.
Bioquímica
Los derivados del compuesto muestran promesa en la investigación bioquímica , particularmente en el estudio de las interacciones enzima-sustrato y las vías metabólicas. Esto podría conducir a una mejor comprensión de los procesos biológicos a nivel molecular.
Farmacología
Finalmente, en farmacología, la this compound es un precursor en la síntesis de compuestos con posibles propiedades antibacterianas . La investigación en esta área podría conducir al desarrollo de nuevos fármacos para tratar una variedad de infecciones bacterianas.
Mecanismo De Acción
Target of Action
The primary target of 3-Fluoro-4-thiomorpholinoaniline is the topoisomerase II gyrase A . This enzyme plays a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA. The compound interacts with this enzyme, thereby affecting its function.
Mode of Action
3-Fluoro-4-thiomorpholinoaniline interacts with its target through molecular docking . It forms hydrogen bonds with the surrounding amino acids at the active site of the enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in DNA topology and affecting the processes of DNA replication, transcription, and repair.
Biochemical Pathways
This interference can disrupt these processes, leading to downstream effects such as inhibition of bacterial growth .
Result of Action
The interaction of 3-Fluoro-4-thiomorpholinoaniline with topoisomerase II gyrase A results in the disruption of DNA processes, leading to the inhibition of bacterial growth . This makes the compound a potential candidate for antimicrobial therapy.
Safety and Hazards
The safety data sheet advises not to breathe dust/fume/gas/mist/vapors/spray. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, protective clothing, eye protection, and face protection is advised. It is also recommended to keep away from heat, sparks, open flames, and hot surfaces .
Direcciones Futuras
The antimicrobial potency of title products was examined by the screening of growth of zone of inhibition against four bacteria and four fungi, and minimum inhibitory concentration (MIC) was also determined . Most of the compounds showed good to potent antimicrobial activity . The whole biological activity results revealed that the sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives . This suggests that these compounds could be further explored for their potential as antimicrobial agents.
Análisis Bioquímico
Biochemical Properties
3-Fluoro-4-thiomorpholinoaniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with topoisomerase II gyrase A, forming hydrogen bonds with amino acids at the active site . These interactions suggest that 3-Fluoro-4-thiomorpholinoaniline may act as an inhibitor or modulator of enzyme activity, potentially influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, 3-Fluoro-4-thiomorpholinoaniline exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active site of topoisomerase II gyrase A, inhibiting its activity . This inhibition can lead to changes in DNA topology, affecting gene expression and cellular processes. Additionally, 3-Fluoro-4-thiomorpholinoaniline may interact with other enzymes and proteins, further influencing cellular functions.
Propiedades
IUPAC Name |
3-fluoro-4-thiomorpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGJVQLPRBNUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445377 | |
| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237432-11-0 | |
| Record name | 3-fluoro-4-thiomorpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60445377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

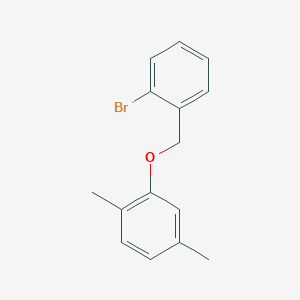
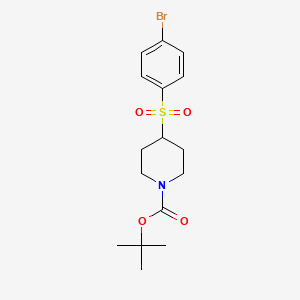
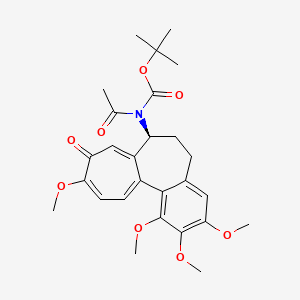
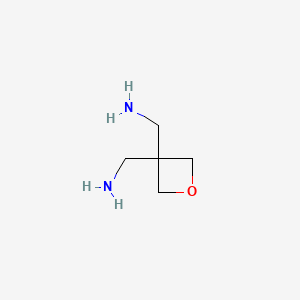
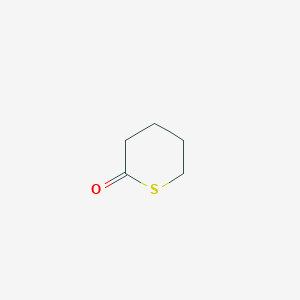
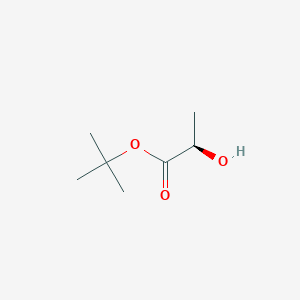
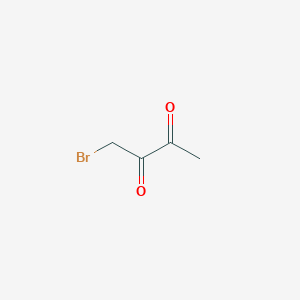
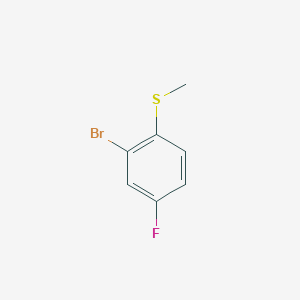
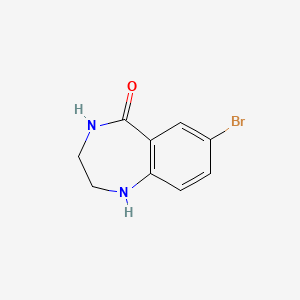
![1-[(Diphenylmethylidene)amino]cyclopropane-1-carbonitrile](/img/structure/B1278478.png)

